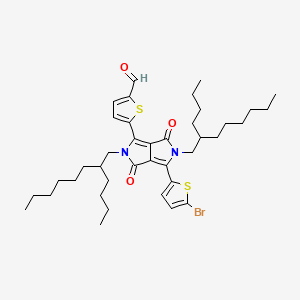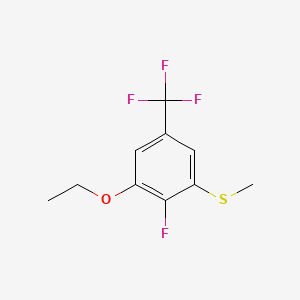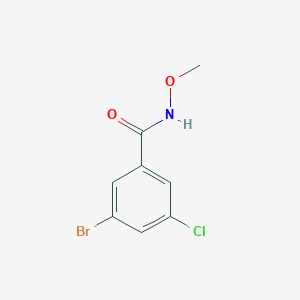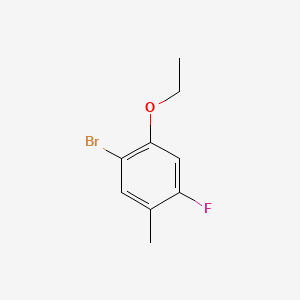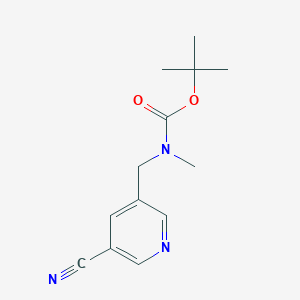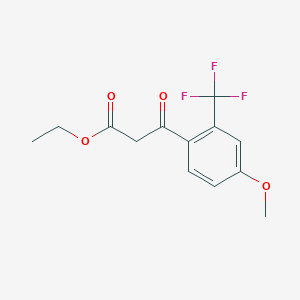
Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring with a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)aniline and ethyl acetoacetate.
Formation of Pyrrole Ring: The pyrrole ring is formed through a condensation reaction between 3-(trifluoromethoxy)aniline and ethyl acetoacetate under acidic conditions.
Esterification: The resulting intermediate is then esterified using methanol and a suitable acid catalyst to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and neurotransmission, leading to its potential therapeutic effects.
相似化合物的比较
- Methyl 4-(trifluoromethoxy)benzoate
- 4-(trifluoromethyl)phenol
- Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate
Comparison: Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a trifluoromethoxy group and a pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in medicinal chemistry and materials science.
属性
分子式 |
C13H10F3NO3 |
|---|---|
分子量 |
285.22 g/mol |
IUPAC 名称 |
methyl 4-[3-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-19-12(18)11-6-9(7-17-11)8-3-2-4-10(5-8)20-13(14,15)16/h2-7,17H,1H3 |
InChI 键 |
SCTZUEXUEONPSX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CN1)C2=CC(=CC=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B14765715.png)

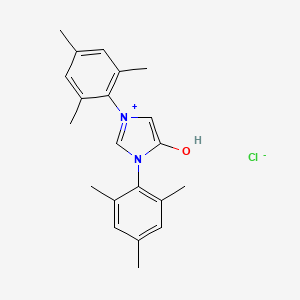
![1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione](/img/structure/B14765732.png)
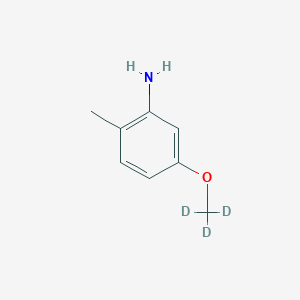

![[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B14765749.png)

